molecular formula C27H33N3O5S B4567861 N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4567861
M. Wt: 511.6 g/mol
InChI Key: RIZAYACVQDZYEG-UHFFFAOYSA-N
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Description

N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a useful research compound. Its molecular formula is C27H33N3O5S and its molecular weight is 511.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(3,4-diethoxyphenyl)ethyl]-2-{5-[(2,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide is 511.21409234 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-[2-(3,4-diethoxyphenyl)ethyl]-2-{5-[(2,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide have been synthesized and tested for antibacterial activity. For instance, novel 1,3,4-Oxadiazoles with a similar structure have shown potential in antibacterial applications (Aghekyan et al., 2020). These compounds, through their unique chemical structure, may inhibit the growth of certain bacteria, suggesting a potential use in developing new antibacterial agents.

DNA/Protein Binding and Anticancer Properties

Studies on compounds with a structure akin to the one have shown interesting interactions with DNA and proteins. For example, N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide and its complexes have been studied for DNA/protein binding and exhibited DNA cleavage capabilities without external agents (Muralisankar et al., 2016). Such properties suggest potential applications in cancer research, where DNA-interacting agents are often explored for therapeutic purposes.

Synthesis and Characterization for Various Applications

The synthesis and characterization of similar compounds have been a subject of interest, indicating the versatility of these compounds in various scientific applications. For example, the synthesis, structural investigations, and DFT calculations of novel Thiosemicarbazones have been reported (Anderson et al., 2016). Such studies are crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in areas like materials science, pharmacology, and chemical engineering.

Properties

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-3-[[5-[(2,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S/c1-5-32-22-11-9-20(16-25(22)33-6-2)13-14-28-27(36)30-29-26(31)23-12-10-21(35-23)17-34-24-15-18(3)7-8-19(24)4/h7-12,15-16H,5-6,13-14,17H2,1-4H3,(H,29,31)(H2,28,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZAYACVQDZYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

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